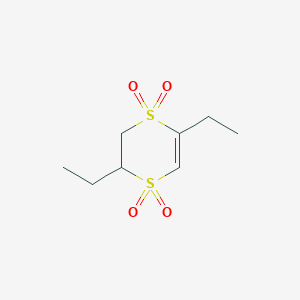![molecular formula C15H12ClF3N2O2 B14606643 N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea CAS No. 57478-31-6](/img/structure/B14606643.png)
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl group substituted with a chloro and trifluoromethyl group, linked to a phenoxy group, and further connected to a methylurea moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable phenoxy derivative. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at temperatures ranging from 20°C to 60°C. The reaction mixture is then admixed with p-toluenesulfonic acid in a polar solvent at a reaction temperature of 40°C up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being carried out.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including analgesic properties.
Medicine: Explored for its potential therapeutic effects, particularly in pain management.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea involves its interaction with specific molecular targets. For instance, its analgesic effects are mediated through its interaction with opioid receptors, leading to the modulation of pain signals . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylurea derivatives and trifluoromethyl-substituted phenoxy compounds. Examples include:
Uniqueness
N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
57478-31-6 |
|---|---|
Molecular Formula |
C15H12ClF3N2O2 |
Molecular Weight |
344.71 g/mol |
IUPAC Name |
1-[4-[4-chloro-2-(trifluoromethyl)phenoxy]phenyl]-3-methylurea |
InChI |
InChI=1S/C15H12ClF3N2O2/c1-20-14(22)21-10-3-5-11(6-4-10)23-13-7-2-9(16)8-12(13)15(17,18)19/h2-8H,1H3,(H2,20,21,22) |
InChI Key |
YVYGWATWLUIGSK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


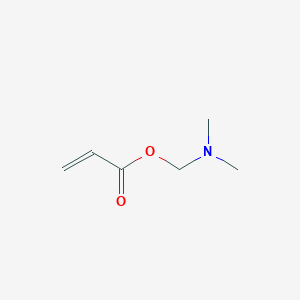
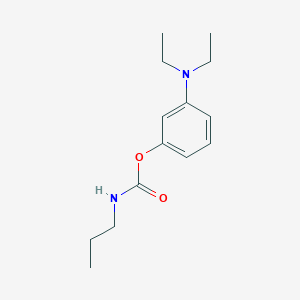
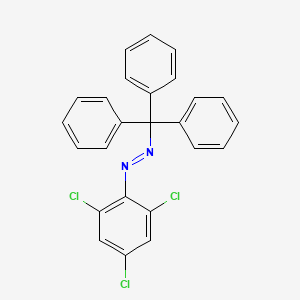
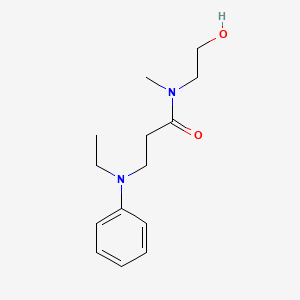
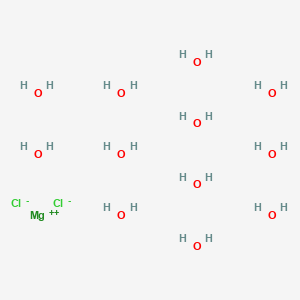
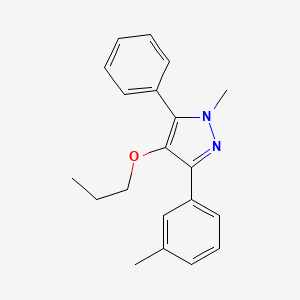
![(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14606592.png)


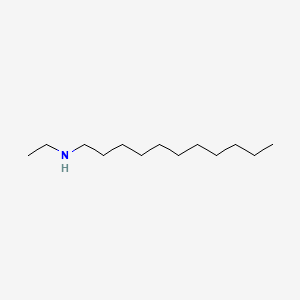
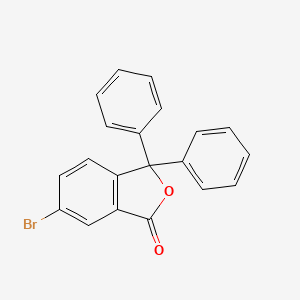
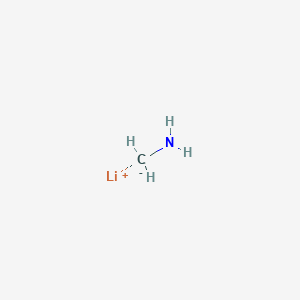
![Methyl 2-[(2-oxopropyl)amino]prop-2-enoate](/img/structure/B14606624.png)
